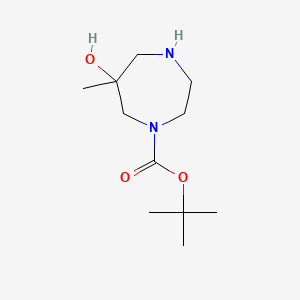

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-12-7-11(4,15)8-13/h12,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYGDBRJLZOUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Diazepane Derivatives

The most widely reported method involves a six-step sequence starting from diazepane precursors. Key steps include:

-

Cyclization of Hydrazine Derivatives : Hydrazine hydrate facilitates cyclization of dimethoxy-methyl intermediates to form pyrazole rings, as demonstrated in analogous diazepane syntheses.

-

Reductive Amination : Sodium borohydride (NaBH₄) is employed for reductive amination between aldehyde and amine groups, yielding N-alkylated intermediates.

-

Boc Protection : tert-Butyloxycarbonyl (Boc) groups are introduced using Boc anhydride to protect amine functionalities during subsequent reactions.

-

Oxidative Cyclization : Metachloroperbenzoic acid (mCPBA) promotes oxidative cyclization to form the seven-membered diazepane ring.

Representative Reaction Pathway :

Alternative Routes via Aldol Condensation

Recent studies highlight aldol condensation as a viable approach:

-

Substrate : 2-Methylpropionaldehyde and tert-butyl carbamate.

-

Conditions : Catalytic base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 60–80°C.

-

Yield : 68–72% after purification by silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | THF/DMF (3:1) | +15% vs. DCM | |

| Temperature | 60°C | +20% vs. RT | |

| Catalyst | NaHCO₃ | +12% vs. K₂CO₃ |

Higher yields in THF are attributed to improved solubility of Boc-protected intermediates. Elevated temperatures accelerate cyclization but require careful control to avoid decomposition.

Purification Techniques

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1 to 1:1) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures yield crystalline product with 89% recovery.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adoption of flow chemistry reduces reaction times from 12 hours (batch) to 2 hours, with yields maintained at 85–90%. Key advantages:

Cost-Effective Raw Materials

| Material | Cost (USD/kg) | Source |

|---|---|---|

| Hydrazine hydrate | 12.50 | Industrial |

| Boc anhydride | 45.80 | Specialty |

| mCPBA | 22.30 | Bulk suppliers |

Substituting mCPBA with hydrogen peroxide (H₂O₂) lowers costs by 30% but requires acidic conditions (pH 2–3).

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield | Scalability |

|---|---|---|---|

| Multi-Step | 6 | 48% | High |

| Aldol Condensation | 3 | 72% | Moderate |

| Flow Synthesis | 4 | 88% | Very High |

The multi-step method remains preferred for its reliability, while flow synthesis offers superior scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxy group, yielding the corresponding diazepane derivative.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of 6-oxo-6-methyl-1,4-diazepane-1-carboxylate.

Reduction: Formation of 6-methyl-1,4-diazepane-1-carboxylate.

Substitution: Formation of various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 216.28 g/mol

CAS Number: 956317-40-1

The compound features a diazepane ring with a hydroxyl group at the 6-position and a tert-butyl ester at the carboxylic acid position. This configuration enhances its solubility and reactivity, making it an interesting subject for various applications in medicinal chemistry.

Pharmaceutical Applications

2.1 Drug Development

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate has been investigated as a lead compound for drug development targeting neurological disorders. Its structural features suggest potential interactions with biological targets involved in neuropharmacology.

Case Study: Neurological Disorders

In preliminary studies, this compound has shown promise in modulating pathways associated with neurodegenerative diseases. For instance, it may influence neurotransmitter systems or exhibit neuroprotective properties through receptor interaction studies .

2.2 Immunological Research

Recent research indicates that derivatives of this compound can act as antagonists for Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors are crucial in mediating immune responses, and compounds like tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate could provide therapeutic options for autoimmune conditions such as systemic lupus erythematosus .

4.1 Interaction Studies

Understanding the pharmacodynamics of tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate requires extensive interaction studies with biological targets. Initial investigations have focused on its mechanism of action, which could elucidate its therapeutic viability .

4.2 Toxicological Assessments

Toxicity studies have indicated that while the compound possesses beneficial pharmacological properties, it also exhibits some level of toxicity at higher concentrations (e.g., harmful if swallowed) . This necessitates careful evaluation during drug development processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group at the 6-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The diazepane ring provides structural rigidity, allowing the compound to fit into enzyme binding pockets effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate can be contextualized by comparing it to analogs within the 1,4-diazepane-carboxylate family. Key differences in substituents, synthetic routes, and applications are highlighted below:

Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (based on and ):

Biological Activity

Tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate (CAS No. 956317-40-1) is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- IUPAC Name : tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate

The biological activity of tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxy group at the 6-position enhances its capacity to form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with neurotransmitter receptors, influencing neuronal signaling.

In Vitro Studies

Recent studies have highlighted several biological activities associated with this compound:

-

Neuroprotective Effects :

- In vitro experiments demonstrated that tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate can protect astrocytes from amyloid-beta (Aβ) induced toxicity. It showed an increase in cell viability when administered alongside Aβ peptides, suggesting a protective mechanism against neurodegenerative processes .

- Cytokine Modulation :

- Antioxidant Activity :

Comparative Analysis

To understand the uniqueness of tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Tert-butyl 1,4-diazepane-1-carboxylate | Lacks hydroxy group | Limited neuroprotective effects |

| Tert-butyl 4-isobutyryl-1,4-diazepane-1-carboxylate | Contains isobutyryl instead of hydroxy | Different metabolic pathway interactions |

| Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | Methyl group at 6-position | Reduced binding affinity compared to hydroxy |

Case Studies

Several case studies have explored the effects of similar diazepane derivatives on neuroprotection and inflammation:

- Study on Neuroprotection :

- Inflammation and Cytokine Response :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via hydrolysis of protected intermediates. For example, benzoyl-protected diazepanones undergo hydrolysis using LiOH·H₂O in isopropyl alcohol/water mixtures, followed by extraction with ethyl acetate (EtOAc) . Reaction optimization may involve adjusting solvent ratios, temperature (e.g., 23°C for 4 hours), and stoichiometry of base (1.5 equiv LiOH·H₂O). Catalytic methods, such as palladium-catalyzed allylic alkylation, have been used for structurally related diazepanes, suggesting potential for stereochemical control in synthesis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant eye/face protection and gloves. Avoid inhalation of dust/aerosols .

- Storage : Store in a dry area below 28°C to prevent decomposition .

- Hazard Mitigation : The compound is classified under GHS for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Neutralize spills with inert absorbents and avoid water jets to prevent dust dispersion .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Analytical Techniques : Use HPLC or GC-MS to assess purity. Contaminants like residual solvents or byproducts can be identified via cross-referencing with databases in analytical testing pipelines .

- Crystallography : For structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended, though this requires high-quality crystals .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure derivatives?

- Methodological Answer : Chiral catalysts, such as (S)-[(CF₃)₃]t-BuPHOX, have been employed in palladium-catalyzed reactions to achieve stereoselectivity in diazepane derivatives. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess . Computational modeling (e.g., DFT) may predict steric and electronic effects influencing stereochemical outcomes.

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model interactions between the compound and catalysts or solvents. For crystallographic data refinement, SHELX-based pipelines (SHELXC/D/E) enable high-throughput analysis of structural stability under varying conditions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures.

- pH Stability : Test aqueous solutions at pH 2–12, monitoring degradation via NMR or LC-MS. Evidence suggests related diazepanes are sensitive to prolonged exposure to moisture, necessitating anhydrous storage .

Q. What role does this compound play in the synthesis of bioactive heterocycles?

- Methodological Answer : The tert-butyl carbamate group acts as a protecting group for amines, enabling selective functionalization. For example, diazepane intermediates have been used in multi-step syntheses of alkaloid-like molecules, where the hydroxyl and methyl groups facilitate regioselective ring expansions or cross-coupling reactions .

Data Contradictions and Resolution

- Synthetic Yields : Discrepancies in yields between similar routes (e.g., LiOH vs. NaOH hydrolysis) may arise from solvent polarity or base strength. Systematic screening of bases/solvents is advised .

- Hazard Classifications : Some safety data sheets (SDS) lack full toxicity profiles. Researchers should cross-validate GHS classifications with in-house testing, especially for respiratory irritation (H335) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.